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Compound of Interest

Compound Name: (Dimethylamino)acetone

Cat. No.: B100619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of

(Dimethylamino)acetone, also known as 1-(dimethylamino)propan-2-one, through the

Mannich reaction. This three-component condensation reaction is a cornerstone of organic

synthesis, valued for its efficiency in forming carbon-carbon bonds and introducing a β-

aminocarbonyl moiety, a key structural motif in many biologically active molecules and

pharmaceutical intermediates.

The Mannich Reaction: Mechanism and Principles
The Mannich reaction is a nucleophilic addition reaction that involves the aminoalkylation of an

acidic proton located alpha to a carbonyl group. In the synthesis of (Dimethylamino)acetone,

the reactants are acetone (the enolizable carbonyl compound), formaldehyde (a non-enolizable

aldehyde), and dimethylamine (a secondary amine).[1] The reaction is typically acid-catalyzed.

The mechanism proceeds in two main stages:

Formation of the Eschenmoser salt precursor (an iminium ion): Dimethylamine acts as a

nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent

dehydration of the resulting hemiaminal leads to the formation of a highly reactive

electrophilic species, the N,N-dimethylmethyleneiminium ion.[2]
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Nucleophilic attack by the enolized ketone: In the presence of an acid catalyst, acetone

tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the

electrophilic carbon of the iminium ion. A final deprotonation step regenerates the catalyst

and yields the β-aminocarbonyl product, (Dimethylamino)acetone.[2]
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Caption: Mechanism of the Mannich reaction for the synthesis of (Dimethylamino)acetone.

Quantitative Data Summary
The yield of (Dimethylamino)acetone via the Mannich reaction is influenced by factors such

as the solvent, temperature, and reaction time. Below is a summary of quantitative data from

two different experimental protocols.
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Parameter Protocol 1 Protocol 2

Ketone Acetone A Methyl Ketone

Amine Source 40% aq. Dimethylamine Dimethylamine Hydrochloride

Aldehyde Source 37% aq. Formaldehyde Paraformaldehyde

Solvent Dimethyl sulfoxide (DMSO) 95% Ethanol

Catalyst
Not specified (likely inherent

acidity)

Concentrated HCl (catalytic

amount)

Temperature Room Temperature Reflux

Reaction Time 24 hours 3 hours

Reported Yield 76% 53-58%

Reference NROChemistry[2]
Synthesis of Mannich Base

Hydrochlorides[3]

Experimental Protocols
The following are detailed methodologies for the synthesis of (Dimethylamino)acetone and its

analogs via the Mannich reaction.

Protocol 1: Synthesis in Dimethyl Sulfoxide at Room
Temperature
This protocol utilizes aqueous solutions of the reactants in DMSO.

Materials:

Acetone

Formaldehyde (37% aqueous solution)

Dimethylamine (40% aqueous solution)

Dimethyl sulfoxide (DMSO)
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Ethyl acetate

2N Hydrochloric acid (HCl)

2N Sodium hydroxide (NaOH)

Procedure:

To a reaction vessel equipped with a mechanical stirrer, add the ketone (2.0 eq),

formaldehyde (1.0 eq, 430.3 mmol), dimethylamine (1.1 eq), and DMSO (1.5 L).[2]

Stir the resulting mixture at room temperature for 24 hours.[2]

After 24 hours, perform a work-up by extracting the reaction mixture three times with ethyl

acetate.[2]

Acidify the combined organic layers to a pH of 2 using 2N HCl. This converts the Mannich

base into its hydrochloride salt, which is then extracted into the aqueous phase.[2]

Separate the aqueous layer and basify it to a pH of 9 with 2N NaOH to regenerate the free

amine.[2]

Extract the free amine into ethyl acetate.[2]

Concentrate the ethyl acetate solution under reduced pressure to yield the final product,

(Dimethylamino)acetone.[2] The reported yield for a similar reaction is 76%.[2]

Protocol 2: Synthesis in Ethanol under Reflux
This protocol employs the hydrochloride salt of the amine and paraformaldehyde in ethanol.

Materials:

Methyl ketone (e.g., Acetophenone)

Dimethylamine hydrochloride

Paraformaldehyde
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95% Ethanol

Concentrated Hydrochloric acid (HCl)

Acetone (for crystallization)

Procedure:

In a round-bottomed flask equipped with a reflux condenser, place the methyl ketone (0.20

mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).[3]

Add 30 mL of 95% ethanol and a catalytic amount of concentrated HCl (0.50 mL).[3]

Reflux the mixture for 3 hours.[3]

After cooling the reaction mixture, add 150 mL of acetone and leave it in a refrigerator

overnight to facilitate crystallization of the hydrochloride salt of the Mannich base.[3]

Filter the crystals and recrystallize them from a mixture of acetone and 95% ethanol to obtain

the purified product.[3] Yields of 53-58% have been reported for analogous reactions.[3]

Product Characterization
Accurate characterization of the synthesized (Dimethylamino)acetone is crucial to confirm its

identity and purity.

IUPAC Name: 1-(dimethylamino)propan-2-one

CAS Number: 15364-56-4

Molecular Formula: C₅H₁₁NO

Molecular Weight: 101.15 g/mol

Spectroscopic Data:

¹H NMR Spectrum: A proton NMR spectrum for (Dimethylamino)acetone can be found on

SpectraBase, acquired on a Varian CFT-20 instrument.
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¹³C NMR Spectrum: A carbon-13 NMR spectrum for 1-Dimethylamino-2-propanone is

available on SpectraBase.

IR Spectrum: The infrared spectrum of (Dimethylamino)acetone (neat) is available from

Sigma-Aldrich. Key expected absorptions include a strong C=O stretch for the ketone and C-

N stretching vibrations.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of

(Dimethylamino)acetone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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